PI3Kβ-Sparing Selectivity Profile of Pilaralisib Compared to Other Pan-Class I Inhibitors
Pilaralisib exhibits a distinct isoform selectivity profile characterized by potent inhibition of PI3Kγ (IC50 = 23 nM), PI3Kδ (IC50 = 36 nM), and PI3Kα (IC50 = 39 nM), with substantially reduced activity against PI3Kβ (IC50 = 383 nM) . In contrast, the pan-PI3K inhibitor buparlisib (BKM120) demonstrates a flatter selectivity profile with IC50 values of 52 nM (α), 166 nM (β), 116 nM (δ), and 262 nM (γ) , while pictilisib (GDC-0941) shows potent dual α/δ inhibition (IC50 = 3 nM each) with 11-fold β selectivity and 25-fold γ selectivity .
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα: 39 nM; PI3Kβ: 383 nM; PI3Kδ: 36 nM; PI3Kγ: 23 nM |
| Comparator Or Baseline | Buparlisib: α 52 nM, β 166 nM, δ 116 nM, γ 262 nM; Pictilisib: α 3 nM, β 33 nM, δ 3 nM, γ 75 nM |
| Quantified Difference | Pilaralisib β/γ ratio = 16.7×; Buparlisib β/γ ratio = 0.63×; Pictilisib β/γ ratio = 0.44×. Pilaralisib β potency is 2.3-fold weaker than buparlisib β (383 nM vs 166 nM) |
| Conditions | Cell-free biochemical assays using recombinant PI3K isoforms |
Why This Matters
The pronounced β-sparing profile (383 nM IC50) makes pilaralisib the preferred tool compound for studies requiring γ/δ/α inhibition with minimal p110β engagement, whereas pictilisib and buparlisib cannot achieve this selectivity window.
